AZ32

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AZ32 es un inhibidor de próxima generación de la cinasa mutada de ataxia-telangiectasia, conocido por su capacidad de penetrar la barrera hematoencefálica. Este compuesto ha demostrado un potencial significativo en la radiosensibilización de las células de glioblastoma multiforme, lo que lo convierte en un candidato prometedor para la terapia del cáncer .

Aplicaciones Científicas De Investigación

AZ32 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como una herramienta para estudiar la inhibición de la cinasa mutada de ataxia-telangiectasia.

Biología: Empleo en la investigación sobre mecanismos de respuesta y reparación del daño del ADN.

Medicina: Investigado por su potencial en la terapia del cáncer, particularmente en la radiosensibilización de las células de glioblastoma multiforme.

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y sistemas de administración de fármacos

Mecanismo De Acción

AZ32 ejerce sus efectos inhibiendo la cinasa mutada de ataxia-telangiectasia, una enzima clave involucrada en la respuesta al daño del ADN. Esta inhibición interrumpe la reparación del daño del ADN, lo que lleva a una mayor sensibilidad de las células cancerosas a la radiación. Los objetivos moleculares incluyen la vía de respuesta al daño del ADN y la vía de señalización de p53 .

Compuestos similares:

AZ31: Otro inhibidor de la cinasa mutada de ataxia-telangiectasia con propiedades similares pero menor penetración de la barrera hematoencefálica.

Unicidad de this compound: this compound se destaca por su excelente penetración de la barrera hematoencefálica y biodisponibilidad oral, lo que lo hace altamente efectivo en el tratamiento de tumores cerebrales. Su capacidad para radiosensibilizar las células de glioblastoma multiforme con señalización de p53 mutante destaca aún más su potencial como terapia contra el cáncer dirigida .

Análisis Bioquímico

Biochemical Properties

N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide interacts with the ATM kinase, a key enzyme involved in DNA damage response . It exhibits its effects by blocking radiation-induced DNA damage response .

Cellular Effects

In cellular processes, N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide has been found to exhibit radiosensitizing efficacy in human and murine glioma cultures . It influences cell function by blocking radiation-induced DNA damage response .

Molecular Mechanism

At the molecular level, N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide exerts its effects by inhibiting the ATM kinase . This inhibition leads to a blockage of the radiation-induced DNA damage response, affecting key biomolecules such as KAP1 and p53 .

Temporal Effects in Laboratory Settings

Over time, N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide has been observed to maintain its stability and efficacy in laboratory settings

Dosage Effects in Animal Models

In animal models, N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide has been administered orally at a dosage of 200 mg/kg/day . This dosage has been found to improve the survival rate among mice with brain GL261 tumors or NCI-H2228 NSCLC metastases following whole-head irradiation treatment .

Transport and Distribution

N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide has good aqueous solubility and blood-brain barrier permeability , suggesting that it can be transported and distributed within cells and tissues effectively

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Las condiciones de reacción generalmente incluyen el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar las transformaciones químicas deseadas .

Métodos de producción industrial: La producción industrial de AZ32 requiere escalar las rutas sintéticas mientras se mantiene la pureza y el rendimiento del compuesto. Esto implica optimizar las condiciones de reacción, utilizar reactores de alta eficiencia y emplear técnicas de purificación como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: AZ32 se somete a varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

AZ31: Another inhibitor of ataxia-telangiectasia mutated kinase with similar properties but lower blood-brain barrier penetration.

AZ1390: A more potent inhibitor with enhanced efficacy in radiosensitizing glioblastoma multiforme cells.

Uniqueness of AZ32: this compound stands out due to its excellent blood-brain barrier penetration and oral bioavailability, making it highly effective in treating brain tumors. Its ability to radiosensitize glioblastoma multiforme cells with mutant p53 signaling further highlights its potential as a targeted cancer therapy .

Propiedades

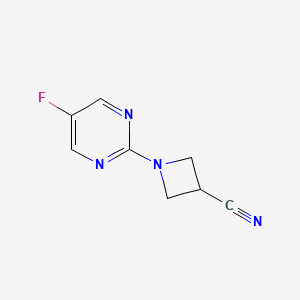

IUPAC Name |

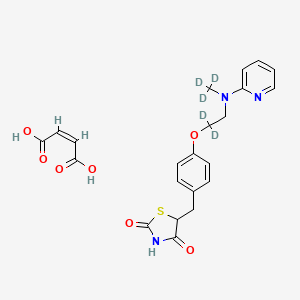

N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O/c1-21-20(25)16-9-7-15(8-10-16)18-11-23-19-12-22-17(13-24(18)19)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRTUEXVVKVKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does AZ32 interact with its target and what are the downstream effects?

A: this compound functions by inhibiting ATM kinase, a crucial component of the DNA damage response (DDR) pathway. [] ATM typically initiates repair mechanisms upon detecting DNA double-strand breaks (DSBs). By inhibiting ATM, this compound disrupts the DDR, leaving tumor cells vulnerable to radiation-induced damage and ultimately leading to increased cell death. [, ] This mechanism is particularly potent in tumor cells with mutations in p53 or other checkpoint control mechanisms, pushing them towards mitotic catastrophe. []

Q2: What is known about the efficacy of this compound in preclinical models?

A: this compound demonstrates promising preclinical efficacy. In mouse models of intracranial gliomas, oral administration of this compound alongside radiotherapy significantly improved survival compared to radiation alone. [, ] This positive outcome was observed in both syngeneic and human orthotopic glioma models. [] Importantly, this compound's ability to penetrate the blood-brain barrier makes it particularly effective against intracranial tumors. [, ]

Q3: Does this compound show activity against multidrug resistance in cancer cells?

A: Research suggests that this compound can reverse multidrug resistance (MDR) mediated by the ABCG2 transporter in colorectal cancer. [] In cells overexpressing ABCG2, this compound increased the intracellular accumulation of the chemotherapeutic drugs mitoxantrone and doxorubicin. [] This effect was not due to changes in ABCG2 expression, suggesting a direct interaction between this compound and the transporter, potentially within its transmembrane domain. []

Q4: What are the implications of this compound's blood-brain barrier penetration for its therapeutic potential?

A: The ability of this compound to effectively cross the blood-brain barrier is significant because it enables the drug to reach therapeutic concentrations within the central nervous system. [, ] This is particularly important for treating brain tumors like glioblastoma multiforme (GBM), which are often resistant to conventional therapies due to limited drug penetration. [, ] this compound’s ability to access the brain, combined with its radiosensitizing properties, makes it a promising candidate for GBM treatment. [, ]

Q5: What are the potential benefits of this compound's selective action on tumor cells?

A: Preclinical studies suggest that this compound might preferentially sensitize tumor cells to radiation while sparing healthy brain tissue. [, ] This selectivity stems from the observation that ATM deficiency might protect neurons from radiation-induced apoptosis. [] While further research is needed to confirm this protective effect, it highlights the potential of this compound to improve the therapeutic ratio in GBM treatment.

- Durant et al. (2016) Abstract 3041: Blood-brain barrier penetrating ATM inhibitor (this compound) radiosensitises intracranial gliomas in mice.

- Durant et al. (2018) Orally Bioavailable and Blood–Brain Barrier-Penetrating ATM Inhibitor (this compound) Radiosensitizes Intracranial Gliomas in Mice.

- Li et al. (2021) this compound Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2582317.png)

![N'-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2582321.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2582322.png)

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582323.png)

![N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2582326.png)

![3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2582327.png)

![3-isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582328.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2582331.png)

![methyl (2Z)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-enoate](/img/structure/B2582333.png)

![2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2582334.png)